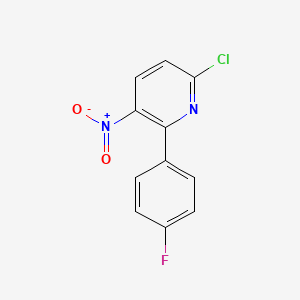

6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

Description

Chemical Identity and Nomenclature

This compound is unambiguously identified by its Chemical Abstracts Service registry number 1521169-86-7. The compound possesses the molecular formula C₁₁H₆ClFN₂O₂ and exhibits a molecular weight of 252.63 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature precisely describes the structural arrangement: this compound, indicating the presence of a chlorine atom at position 6 of the pyridine ring, a 4-fluorophenyl substituent at position 2, and a nitro group at position 3.

The compound's structural identity is further characterized by its International Chemical Identifier code: InChI=1S/C11H6ClFN2O2/c12-10-6-5-9(15(16)17)11(14-10)7-1-3-8(13)4-2-7/h1-6H. This systematic representation provides an unambiguous description of the molecule's connectivity and stereochemistry. The corresponding International Chemical Identifier Key, UKNRYBDXVQWJAL-UHFFFAOYSA-N, serves as a unique molecular fingerprint for database searches and chemical informatics applications.

Commercial suppliers typically offer this compound with a minimum purity specification of 95%, reflecting the standard required for research-grade chemical reagents. The compound is classified under the molecular descriptor language number MFCD22833113, facilitating its identification in chemical databases and procurement systems.

Historical Context in Heterocyclic Chemistry

The development of pyridine chemistry traces its origins to the pioneering work of Thomas Anderson in 1849, who first isolated pyridine from animal bone oil and named it after the Greek word for fire due to its flammability. The subsequent elucidation of pyridine's structure by Wilhelm Körner and James Dewar, who proposed its derivation from benzene through nitrogen substitution, established the foundation for understanding this fundamental heterocyclic system.

A pivotal advancement in pyridine chemistry occurred in 1924 when Russian chemist Aleksei Chichibabin developed the eponymous synthesis reaction, which revolutionized the preparation of pyridine derivatives from readily available starting materials. The Chichibabin pyridine synthesis, involving the condensation of aldehydes, ketones, and ammonia derivatives, remains fundamental to industrial pyridine production and has enabled the efficient synthesis of numerous substituted pyridines.

The emergence of nitropyridine chemistry as a distinct research area gained momentum through the recognition that electron-withdrawing nitro groups significantly enhance the electrophilic character of the pyridine ring, facilitating various nucleophilic substitution reactions. The versatility of nitropyridine derivatives as synthetic intermediates became particularly evident in the development of pharmaceutical compounds and agrochemicals, where the nitro group serves both as an activating functionality and as a precursor to amino groups through reduction reactions.

The introduction of fluorine-containing pyridine derivatives represents a more recent development in heterocyclic chemistry, driven by the pharmaceutical industry's recognition of fluorine's unique properties in drug design. The incorporation of fluorine atoms into aromatic systems typically enhances metabolic stability, modifies lipophilicity, and can significantly influence biological activity. The simultaneous presence of chlorine, fluorine, and nitro substituents in compounds like this compound reflects the sophisticated approach of modern medicinal chemistry toward the strategic placement of functional groups to achieve desired pharmacological properties.

Significance in Nitropyridine Derivative Research

Nitropyridine derivatives have emerged as compounds of exceptional significance in contemporary pharmaceutical research, demonstrating a remarkable breadth of biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The comprehensive review of pyridine-based heterocyclic compounds as anticancer agents highlights the therapeutic potential of this chemical class, with numerous derivatives showing potent activity against various cancer cell lines when compared to standard chemotherapeutic agents such as cisplatin and etoposide.

Recent investigations have identified 3-nitropyridine analogues as novel microtubule-targeting agents with significant anticancer potential. These compounds demonstrate their therapeutic effect by inducing cell cycle arrest in the G2-M phase and inhibiting tubulin polymerization through binding to the colchicine site of tubulin. Notably, X-ray crystallographic studies have confirmed the specific binding mode of these compounds to tubulin, providing structural insights that guide further drug development efforts. The research demonstrates that while these nitropyridine derivatives retain the neurotoxicity associated with microtubule-targeting agents, they exhibit reduced myelotoxicity at pharmacologically relevant doses, representing a potential therapeutic advantage.

The synthetic utility of nitropyridines extends beyond their direct biological applications to their role as versatile intermediates in the preparation of more complex bioactive molecules. The electron-deficient nature of the nitropyridine ring system facilitates various chemical transformations, including nucleophilic aromatic substitution reactions, reduction of the nitro group to amino functionality, and cyclization reactions to form fused heterocyclic systems. These synthetic capabilities have been exploited in the preparation of DNA-dependent protein kinase inhibitors, glycogen synthase kinase-3 inhibitors, and phosphodiesterase inhibitors, demonstrating the broad applicability of nitropyridine chemistry in medicinal chemistry programs.

The strategic incorporation of halogen substituents, particularly fluorine and chlorine, into nitropyridine scaffolds represents a sophisticated approach to molecular design that can significantly influence both the chemical reactivity and biological properties of the resulting compounds. The presence of multiple electron-withdrawing groups creates highly electrophilic aromatic systems that are particularly susceptible to nucleophilic attack, enabling the synthesis of diverse chemical libraries through combinatorial chemistry approaches.

Properties

IUPAC Name |

6-chloro-2-(4-fluorophenyl)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFN2O2/c12-10-6-5-9(15(16)17)11(14-10)7-1-3-8(13)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNRYBDXVQWJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=N2)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine typically involves:

- Starting from halogenated pyridine precursors.

- Introduction of the 4-fluorophenyl substituent via nucleophilic aromatic substitution or cross-coupling reactions.

- Selective nitration at the 3-position of the pyridine ring.

- Control of regioselectivity and functional group compatibility.

Nitration of Halogenated Pyridine Precursors

A key step in the preparation is the nitration of 4-chloro-2-(4-fluorophenyl)pyridine or related intermediates to introduce the nitro group at the 3-position.

Nitration Conditions

- Nitrating agents: Mixtures of nitric acid and sulfuric acid are commonly employed. The ratio and concentration of acids significantly affect the yield and purity.

- Temperature: Reactions are typically performed at controlled temperatures ranging from 0°C to 120°C depending on the nitration stage and stability of intermediates.

- Catalysts: The use of catalysts such as thionamic acid has been shown to improve yield and reduce acid consumption by acting as a dehydration agent and catalyst.

Example Procedure and Yields

Aromatic Substitution to Introduce 4-Fluorophenyl Group

The 4-fluorophenyl substituent is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions on suitable halogenated pyridine intermediates.

- SNAr Reaction: 2-chloro-3-nitropyridine reacts with 4-fluorophenyl amines or related nucleophiles under reflux in solvents such as dichloromethane, 1,2-dichloroethane, or water-isopropanol mixtures.

- Reaction Time: Varies from 2 hours (in H2O-IPA at 80°C) to 72 hours (in dichloromethane at reflux).

- Yields: Excellent yields are reported with optimized conditions (up to 90%).

Tandem Reaction Sequences for Efficient Synthesis

Recent advances include tandem reactions combining nucleophilic substitution, nitro group reduction, and heterocyclization in one pot to streamline synthesis.

- Solvent: Environmentally benign H2O-IPA mixture.

- Catalysts: Use of Zn dust and ammonium formate for nitro reduction.

- Temperature: 80-85°C.

- Advantages: High yield, reduced purification steps, greener process.

Detailed Stepwise Preparation Example (Based on Patent and Literature)

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Traditional Nitration (HNO3/H2SO4) | High acid consumption, elevated temperature | Established, straightforward | Moderate yields (50-70%), harsh conditions |

| Thionamic Acid Catalyzed Nitration | Lower acid use, room temperature possible | Higher yield (>80%), milder conditions | Requires catalyst availability |

| SNAr in Organic Solvent (DCM, DCE) | Simple substitution, long reaction time | High selectivity | Long reaction times (24-72 h) |

| SNAr in H2O-IPA with Tandem Reduction | Green solvent, short reaction time (2 h), one-pot process | High yield, environmentally friendly | Requires zinc and acid for reduction step |

Research Findings and Optimization Notes

- The addition of thionamic acid as a catalyst in nitration significantly improves yield and reduces acid consumption, enabling reactions at room temperature and broad temperature ranges.

- The use of H2O-IPA solvent mixtures in SNAr reactions accelerates the substitution step from days to hours, enhancing process efficiency.

- Tandem reaction sequences combining substitution, reduction, and cyclization reduce purification steps and waste generation, aligning with green chemistry principles.

- Control of temperature and acid concentration is critical to avoid over-nitration or decomposition of sensitive intermediates.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | HNO3 + H2SO4 (+ thionamic acid) | Sulfuric acid or mixed acid | 20-120°C | 30-40 h | 82-86 | Catalyst improves yield and milder conditions |

| Diazotization & Hydrolysis | NaNO2, HCl | Aqueous | 0-80°C | 3-4 h | 60 | Intermediate formation |

| Chlorination | POCl3, DIPEA | None (neat) | 90-100°C | 4-6 h | 57.5 | Conversion to dichloropyridine |

| SNAr substitution | 4-fluorophenyl amine | H2O-IPA or DCM | 80°C (H2O-IPA) or reflux (DCM) | 2-72 h | High | Faster in H2O-IPA |

| Nitro reduction & cyclization (optional) | Zn, HCOONH4, HCl | H2O-IPA | 80-85°C | 10 h | ~90 | One-pot tandem synthesis |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-fluorophenyl)-3-nitropyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2).

Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl group, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products Formed

Reduction: 6-Chloro-2-(4-fluorophenyl)-3-aminopyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the fluorophenyl group.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(4-fluorophenyl)-3-nitropyridine has been studied for its potential as a pharmaceutical intermediate. Its structure allows for various modifications that can enhance biological activity.

Case Study: Antimicrobial Activity

Recent studies have indicated that derivatives of nitropyridine compounds exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens, including resistant strains of bacteria and fungi. A notable example includes the evaluation of 6-chloro-3-nitro derivatives against Leishmania donovani and Trypanosoma brucei, where they displayed promising in vitro activity with low cytotoxicity on human cell lines .

Agrochemicals

The compound's ability to act as a herbicide or pesticide is under investigation. Its nitro group can contribute to biological activity against pests while maintaining a favorable toxicity profile for non-target organisms.

Application in Herbicide Development

Research indicates that nitropyridine derivatives can be effective in inhibiting specific enzyme pathways in plants and pests. The synthesis of this compound has been explored as a precursor for developing new agrochemical formulations aimed at enhancing crop protection without harming beneficial insects .

Material Science

The compound is also being evaluated for its potential use in organic electronics and photonic devices due to its unique electronic properties.

Photophysical Properties

Studies have shown that modifications to the pyridine ring can lead to tunable photophysical properties, making these compounds suitable for applications in light-emitting diodes (LEDs) and solar cells. The ability to absorb light in the visible region while maintaining stability under operational conditions is particularly valuable .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity. The fluorophenyl group can enhance binding affinity and selectivity for specific targets, while the chlorine atom can influence the compound’s metabolic stability and pharmacokinetic properties.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

2-(4-Fluorophenyl)-3-nitropyridine (CAS 168267-36-5)

- Structure : Lacks the 6-chloro substituent present in the target compound.

- Reactivity : The absence of the chloro group reduces steric hindrance and electrophilicity at position 6, limiting its utility in nucleophilic substitution reactions.

- Synthetic Yield : Reported at 97% purity, suggesting efficient synthesis pathways for simpler nitro-pyridines .

6-Chloro-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine (CAS 2069-47-8)

- Structure : Features a fused imidazo ring at positions 4 and 5 of the pyridine.

- Reactivity : The fused ring system enhances planarity but reduces solubility. Synthesis via Schiff base formation and cyclization yields only 15%, indicating challenges compared to the target compound .

- Physical Properties : Higher melting point (347°C) due to increased rigidity from the fused ring .

Methyl 6-Chloro-2-(4-fluorophenyl)nicotinate (CAS 745833-06-1)

Electronic and Steric Comparisons

Nitro Group Influence

- The nitro group at position 3 in the target compound strongly withdraws electrons, activating the chloro substituent at position 6 for nucleophilic aromatic substitution. This contrasts with 2-(4-fluorophenyl)-3-nitropyridine , where the absence of chloro limits such reactivity .

- In 3-(4-Fluorobenzylideneamino)-6-chloro-2-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one (), the nitro group is absent, leading to reduced electrophilicity and different biological activity profiles .

Chloro Substituent Effects

- The 6-chloro group in the target compound enables Suzuki-Miyaura couplings with aryl boronic acids, a feature shared with 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (). However, the nitro group in the target compound further stabilizes transition states, improving reaction efficiency .

Nitration Efficiency

- Nitration of pyridine derivatives using modified Bakke methods () yields substituted 3-nitropyridines. The target compound’s synthesis benefits from high regioselectivity due to pre-existing chloro and fluorophenyl groups, whereas 4-chloro-2-phenyl-isoindole-1,3-dione () requires multiple steps for nitration .

Cross-Coupling Reactions

- The target compound participates in palladium-catalyzed Suzuki couplings (e.g., with thiophen-2-ylboronic acid) to yield biaryl products. Similar reactivity is observed in 6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine (CAS 1306183-61-8), but the additional ethylamine chain in the latter complicates purification .

Melting Points and Solubility

- Steric repulsion between the 4-fluorophenyl group and the pyridine ring (as seen in ) may induce nonplanarity, reducing crystallinity compared to fully planar analogues .

Tabulated Comparison of Key Compounds

| Compound Name | CAS Number | Key Substituents | Melting Point (°C) | Synthetic Yield | Key Applications |

|---|---|---|---|---|---|

| 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine | Not provided | 6-Cl, 2-(4-FPh), 3-NO₂ | N/A | High (est.) | Suzuki couplings, pharmaceuticals |

| 2-(4-Fluorophenyl)-3-nitropyridine | 168267-36-5 | 2-(4-FPh), 3-NO₂ | N/A | 97% | Intermediate for heterocycles |

| 6-Chloro-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine | 2069-47-8 | 6-Cl, 2-(4-FPh), fused imidazo | 347 | 15% | Biological studies |

| Methyl 6-Chloro-2-(4-fluorophenyl)nicotinate | 745833-06-1 | 6-Cl, 2-(4-FPh), 3-CO₂Me | N/A | N/A | Carboxylic acid precursors |

Biological Activity

6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS No. 1521169-86-7) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFNO

- Molecular Weight : 252.63 g/mol

- Structure : The compound features a chlorinated pyridine ring substituted with a fluorophenyl and nitro group, which contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available pyridine derivatives.

- Reagents : Common reagents include chlorinating agents, fluorinating agents, and nitro substituents.

- Reaction Conditions : The reactions are generally conducted under controlled temperatures and solvents to ensure high yields.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro cytotoxicity assays against various cancer cell lines have shown promising results:

- NCI 60 Cell Line Panel : The compound was tested against a variety of cancer types, including leukemia, melanoma, and breast cancer. Notably, it demonstrated selective cytotoxicity towards the UO31 renal cancer cell line with an inhibition percentage exceeding 60% in some assays .

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

- Interaction with Cellular Targets : The nitro group and halogen substituents enhance the compound's ability to interact with biological macromolecules, potentially disrupting critical cellular processes .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Renal Cancer : In a study evaluating various nitropyridine derivatives, this compound was identified as one of the most effective compounds against renal cancer cell lines .

- Mechanistic Insights : Another study explored the interaction of this compound with specific proteins involved in tumor growth, revealing its potential as a targeted therapy for specific cancers .

Comparative Analysis

A comparative analysis of this compound with similar compounds illustrates its unique properties:

| Compound Name | Structure Type | Anticancer Activity | Selectivity |

|---|---|---|---|

| This compound | Pyridine derivative | High | Selective |

| 5-Bromo-2-pyridinamine | Aminopyridine | Moderate | Non-selective |

| 4-Fluoro-3-nitropyridine | Nitropyridine | Low | Non-selective |

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, a method validated for analogous nitropyridine derivatives. For example, coupling 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine with boronic acids under palladium catalysis yields structurally similar heterobiaryls . Key optimizations include:

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for improved yield.

- Solvent system : Employ a 1:1 mixture of dioxane and aqueous Na₂CO₃ to balance reactivity and solubility.

- Temperature : Maintain 80–100°C to ensure complete coupling while minimizing side reactions.

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves aromatic proton environments and confirms substitution patterns. For example, the 4-fluorophenyl group shows distinct coupling constants (e.g., J = 8.5 Hz for ortho-F protons) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detect molecular ion peaks (e.g., [M+H]+ at m/z 281) and assess purity (>95%) .

- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles, particularly for the nitro group’s electron density, which may exhibit positional disorder .

Advanced Research Questions

Q. How can density functional theory (DFT) improve the understanding of electronic properties and reactivity of this compound?

Methodological Answer: Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are critical for modeling nitro group effects:

- Geometry optimization : Use the 6-311++G(d,p) basis set to account for polarization and diffuse functions, essential for nitro and fluorophenyl moieties .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophiles .

- Solvent effects : Apply the polarizable continuum model (PCM) to simulate solvation in DMSO or acetonitrile, aligning with experimental conditions .

Q. What strategies resolve contradictions in reported biological activities of structurally related nitropyridine derivatives?

Methodological Answer:

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and nitro group charge density. For example, a validated QSAR model (R² > 0.85) for imidazol-5-ones linked anti-proliferative activity to electron-deficient aromatic systems .

- Molecular docking : Dock the compound into target proteins (e.g., Polo-like kinase 1) using AutoDock Vina. Assess binding affinities (ΔG < -8 kcal/mol) and hydrogen-bonding interactions with catalytic residues (e.g., Lys82 in Plk1) .

- Pharmacokinetic profiling : Use SwissADME to verify Lipinski compliance (MW < 500, logP < 5) and exclude false positives from aggregation-based artifacts .

Q. How do conformational dynamics of the nitro group challenge crystallographic refinement, and what mitigation strategies exist?

Methodological Answer:

- Disorder modeling : In SHELXL, split the nitro group into two positions (occupancy ratios 0.6:0.4) and apply similarity restraints (SIMU/DELU) to bond lengths/angles .

- Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion and improve resolution (<0.8 Å) for accurate electron density maps .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to validate packing stability and explain disorder origins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.